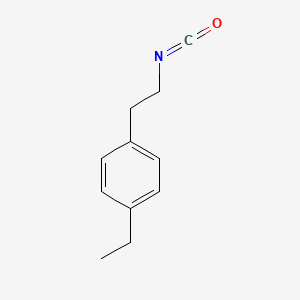

4-Ethylphenethyl isocyanate

描述

Significance of Isocyanate Functional Groups in Modern Chemistry

The isocyanate functional group consists of a nitrogen atom double-bonded to a carbon atom, which is also double-bonded to an oxygen atom (R−N=C=O). wikipedia.org The carbon atom in this group is highly electrophilic, making it susceptible to attack by various nucleophiles. rsc.org This inherent reactivity is the cornerstone of isocyanate chemistry and its widespread application.

The most prominent reactions of isocyanates involve compounds with active hydrogen atoms, such as alcohols, amines, and water. doxuchem.com

Reaction with Alcohols: Isocyanates react with alcohols to form urethane (B1682113) (or carbamate) linkages. When a diisocyanate is treated with a polyol (a molecule with two or more hydroxyl groups), the reaction leads to the formation of long polymer chains known as polyurethanes. wikipedia.orgchemeurope.com These polymers are exceptionally versatile, with applications ranging from flexible and rigid foams to coatings, adhesives, and elastomers. doxuchem.com

Reaction with Amines: The reaction between an isocyanate and an amine yields a urea (B33335) derivative. doxuchem.com Similar to polyurethane synthesis, reacting a diisocyanate with a diamine produces polyurea, a class of polymer known for its high strength and durability. wikipedia.org

Reaction with Water: Isocyanates also react with water, first forming an unstable carbamic acid which then decomposes to yield an amine and carbon dioxide gas. wikipedia.orgdoxuchem.com This reaction is particularly important in the production of polyurethane foams, where the liberated CO2 acts as a blowing agent. wikipedia.org

The reactivity of the isocyanate group is influenced by the nature of its substituent 'R'. Electron-withdrawing groups attached to the nitrogen atom enhance the electrophilicity of the carbon, increasing the compound's reactivity, while electron-donating groups have the opposite effect. rsc.org This tunable reactivity allows for precise control in synthetic applications. Isocyanates are typically synthesized by reacting a primary amine with phosgene (B1210022) or a phosgene equivalent like diphosgene or triphosgene. wikipedia.orggoogle.com

Overview of Phenethyl Isocyanates in Synthetic and Material Science Contexts

Within the broad family of isocyanates, phenethyl isocyanates are a specific subgroup characterized by a 2-phenylethyl group attached to the nitrogen of the isocyanate moiety. chemicalbook.com The presence of the phenyl group introduces aromatic properties, which can influence the characteristics of the final products. Phenethyl isocyanate (CAS 1943-82-4) is a key intermediate in the synthesis of various chemical compounds, finding significant use in the pharmaceutical and polymer industries. chemicalbook.comdatainsightsmarket.com

In material science, phenethyl isocyanates are utilized in the synthesis of specialized polymers. For instance, they can be incorporated into polyisocyanate chains through coordination polymerization to modify the thermal properties and structure of the resulting polymer. researchgate.net The introduction of the phenethyl group can affect the thermal stability of these materials. researchgate.net Furthermore, phenethyl isocyanate can be used to modify the surface of other polymers. Research has shown its utility in creating functionalized lignin, a biopolymer, to produce whitened nanoparticles with applications as additives for synthetic polymers.

The versatility of phenethyl isocyanate also extends to its use as a reagent in the synthesis of novel sulfonamide derivatives that exhibit antimicrobial activities. chemicalbook.com In research contexts, chiral versions like (R)-(+)-1-phenylethyl isocyanate are employed for the derivatization of alcohols and other molecules for analytical purposes. fishersci.ca The demand for phenethyl isocyanates is driven by their role as a crucial raw material in the growing pharmaceutical and specialty polymer sectors. datainsightsmarket.com

Scope and Research Focus on 4-Ethylphenethyl Isocyanate

This article focuses specifically on the chemical compound This compound (CAS: 480439-00-7). nih.gov This compound is a derivative of phenethyl isocyanate, distinguished by an ethyl group substituted at the para (4-position) of the phenyl ring. While extensive research is available for more common isocyanates, this compound is a more specialized chemical, primarily used as an organic building block in targeted research and synthesis applications. nih.gov

Its primary function in a laboratory setting is as a reagent or intermediate. As a monofunctional isocyanate, it can be used, for example, as a chain terminator in polymerization reactions to control the molecular weight of a polymer. The presence of the ethyl group on the phenyl ring can be used to fine-tune properties such as solubility and the thermal and mechanical characteristics of the resulting materials.

While specific, peer-reviewed research articles detailing the extensive use of this compound are not abundant, its availability from chemical suppliers indicates its role as a tool in ongoing chemical research. The compound is listed in several chemical databases and is noted in patent literature, suggesting its application in the development of new molecules and materials. nih.govepa.gov The EPA's CompTox Chemicals Dashboard includes this compound, and it is part of high-throughput screening programs designed to assess the bioactivity of thousands of chemicals. epa.gov

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 480439-00-7 | nih.gov |

| Molecular Formula | C11H13NO | nih.gov |

| Molecular Weight | 175.23 g/mol | nih.gov |

| IUPAC Name | 1-ethyl-4-(2-isocyanatoethyl)benzene | nih.gov |

| Synonyms | This compound | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

1-ethyl-4-(2-isocyanatoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-10-3-5-11(6-4-10)7-8-12-9-13/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYBLAVTEAMCBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404425 | |

| Record name | 4-Ethylphenethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-00-7 | |

| Record name | 1-Ethyl-4-(2-isocyanatoethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480439-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylphenethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 480439-00-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 4 Ethylphenethyl Isocyanate

Phosgenation-Based Synthetic Routes

Phosgenation represents a direct and widely used approach for the synthesis of isocyanates from primary amines. This method and its variations are central to the industrial production of many isocyanates.

Conventional Phosgenation of Corresponding Amines

The most traditional route to 4-ethylphenethyl isocyanate involves the direct reaction of its precursor, 4-ethylphenethylamine, with phosgene (B1210022) (COCl₂). This reaction is typically carried out in an inert solvent. The amine reacts with phosgene to form an intermediate carbamoyl chloride, which upon heating, eliminates hydrogen chloride to yield the desired isocyanate.

While effective, the high toxicity of phosgene gas necessitates stringent safety precautions and specialized equipment, making this method less favorable in a standard laboratory setting.

Advanced Phosgene-Free Approaches Utilizing Phosgene Equivalents

To circumvent the hazards associated with phosgene gas, several safer, solid or liquid phosgene equivalents have been developed. These reagents generate phosgene in situ or react through analogous intermediates, offering a more convenient and safer alternative for isocyanate synthesis.

Trichloromethyl carbonate, also known as triphosgene, is a stable, crystalline solid that serves as a safe and effective substitute for phosgene. wikipedia.orgresearchgate.net In the presence of a tertiary amine base, triphosgene decomposes to generate three equivalents of phosgene, which then reacts with the primary amine in the reaction vessel.

The reaction of 4-ethylphenethylamine with trichloromethyl carbonate in an inert solvent like dichloromethane or toluene (B28343), and in the presence of a base such as triethylamine, would proceed to form this compound. This method offers the advantage of easier handling and precise stoichiometry control compared to gaseous phosgene.

Table 1: Reaction Parameters for Trichloromethyl Carbonate Mediated Isocyanate Synthesis

| Parameter | Value |

|---|---|

| Phosgene Equivalent | Trichloromethyl Carbonate (Triphosgene) |

| Starting Material | 4-Ethylphenethylamine |

| Typical Solvent | Dichloromethane, Toluene |

| Base | Triethylamine or other tertiary amines |

| Key Intermediate | Carbamoyl chloride |

| Product | this compound |

Oxalyl chloride ((COCl)₂) is another effective reagent for the synthesis of isocyanates from primary amines. The reaction of an amine hydrochloride salt with oxalyl chloride in a high-boiling point solvent leads to the formation of an intermediate oxamoyl chloride. google.com This intermediate then thermally decomposes to the isocyanate, carbon monoxide, and hydrogen chloride. google.com

For the synthesis of this compound, 4-ethylphenethylamine would first be converted to its hydrochloride salt. This salt is then treated with oxalyl chloride in a suitable solvent and heated to induce the decomposition to the final product. google.com This method avoids the direct use of phosgene and its solid equivalent, offering another layer of safety and convenience.

Rearrangement Reactions for Isocyanate Formation

Curtius Rearrangement from Acyl Azides

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is known for its high yields and tolerance of a wide range of functional groups. nih.gov The key precursor for this reaction is the corresponding acyl azide, which can be prepared from a carboxylic acid.

For the synthesis of this compound, the starting material would be 3-(4-ethylphenyl)propanoic acid. This carboxylic acid can be converted to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride. rsc.orgchemguide.co.uk The resulting 3-(4-ethylphenyl)propanoyl chloride is then reacted with an azide salt, such as sodium azide, to form 3-(4-ethylphenyl)propanoyl azide.

Upon heating, the 3-(4-ethylphenyl)propanoyl azide undergoes the Curtius rearrangement, losing nitrogen gas and rearranging to form this compound. wikipedia.orgnrochemistry.com This method provides a reliable route to the target isocyanate from a readily accessible carboxylic acid precursor.

Table 2: Key Steps in the Curtius Rearrangement for this compound Synthesis

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | 3-(4-Ethylphenyl)propanoic acid | Thionyl chloride or Oxalyl chloride | 3-(4-Ethylphenyl)propanoyl chloride |

| 2 | 3-(4-Ethylphenyl)propanoyl chloride | Sodium azide | 3-(4-Ethylphenyl)propanoyl azide |

| 3 | 3-(4-Ethylphenyl)propanoyl azide | Heat (Thermal decomposition) | this compound |

Schmidt Reaction Pathways

The Schmidt reaction is a versatile method for the conversion of carboxylic acids into amines with one less carbon atom, proceeding through an isocyanate intermediate. For the synthesis of this compound, the precursor would be 3-(4-ethylphenyl)propanoic acid.

The reaction is typically carried out in the presence of hydrazoic acid (HN₃) and a strong acid, such as sulfuric acid. The mechanism commences with the protonation of the carboxylic acid, which then eliminates water to form a reactive acylium ion. The acylium ion is subsequently attacked by the azide ion from hydrazoic acid to form an acyl azide.

Upon gentle warming, the acyl azide undergoes a rearrangement, losing dinitrogen gas (N₂). In this concerted step, the phenethyl group migrates from the carbonyl carbon to the nitrogen atom, leading to the formation of the this compound. This isocyanate is the key intermediate which, if desired, can be hydrolyzed in the reaction mixture to yield the corresponding amine, 4-ethylphenethylamine. However, by carefully controlling the reaction conditions and preventing hydrolysis, the isocyanate can be isolated.

General Mechanism of the Schmidt Reaction for this compound Synthesis:

Protonation of Carboxylic Acid: 3-(4-ethylphenyl)propanoic acid + H⁺ ⇌ [3-(4-ethylphenyl)propanoic acid-H]⁺

Formation of Acylium Ion: [3-(4-ethylphenyl)propanoic acid-H]⁺ → [4-Et-C₆H₄-CH₂CH₂CO]⁺ + H₂O

Nucleophilic Attack by Azide: [4-Et-C₆H₄-CH₂CH₂CO]⁺ + N₃⁻ → 4-Et-C₆H₄-CH₂CH₂CON₃ (acyl azide)

Rearrangement and N₂ Elimination: 4-Et-C₆H₄-CH₂CH₂CON₃ → 4-Et-C₆H₄-CH₂CH₂-N=C=O (this compound) + N₂

While effective, the Schmidt reaction requires the use of highly toxic and explosive hydrazoic acid, necessitating stringent safety precautions.

Lossen Rearrangement Mechanisms

The Lossen rearrangement provides another pathway to isocyanates, starting from hydroxamic acids or their derivatives. acs.org To synthesize this compound via this route, the required precursor is 3-(4-ethylphenyl)propanohydroxamic acid. This precursor can be synthesized from the corresponding carboxylic acid or its ester.

The classical Lossen rearrangement involves the activation of the hydroxamic acid by converting it into an O-acyl, O-sulfonyl, or O-phosphinoyl derivative. This activation enhances the leaving group ability of the oxygen-bound group. In the presence of a base, the nitrogen of the hydroxamic acid is deprotonated. acs.org The resulting anion then undergoes a concerted rearrangement where the 4-ethylphenethyl group migrates from the carbonyl carbon to the nitrogen atom, simultaneously expelling the leaving group (e.g., a carboxylate or sulfonate anion) to form the isocyanate. acs.org

General Mechanism of the Lossen Rearrangement:

Activation of Hydroxamic Acid: The hydroxyl group of 3-(4-ethylphenyl)propanohydroxamic acid is acylated or sulfonylated.

Deprotonation: A base removes the acidic proton from the nitrogen atom.

Rearrangement: The 4-ethylphenethyl group migrates to the nitrogen, and the leaving group is eliminated, yielding this compound.

Recent advancements have demonstrated that the Lossen rearrangement can also be conducted directly from free hydroxamic acids under certain conditions, such as thermal or metal-assisted methods, which offers a more direct route to the isocyanate.

Catalytic and Non-Phosgenation Synthetic Strategies

Modern synthetic chemistry emphasizes the development of catalytic and phosgene-free routes to isocyanates to enhance safety and efficiency.

Metal-Catalyzed Carbonylation and Substitution Reactions

Reductive carbonylation is a powerful method for the direct synthesis of isocyanates from nitro compounds, avoiding the use of phosgene. While this method is most commonly applied to aromatic nitro compounds, its principles can be extended to aliphatic nitro compounds like 1-ethyl-4-(2-nitroethyl)benzene, the precursor to this compound.

This reaction typically employs a transition metal catalyst, most notably palladium or rhodium complexes, and carbon monoxide (CO) as the carbonyl source. The reaction proceeds under high pressure and temperature. The proposed mechanism involves the reduction of the nitro group by the catalyst and CO, leading to a nitrene intermediate. This highly reactive nitrene intermediate is then carbonylated by CO to yield the isocyanate.

A common catalytic system for this transformation is a palladium catalyst, such as palladium(II) chloride, often in conjunction with a ligand like phenanthroline. The reaction is typically carried out in an inert solvent like toluene.

| Component | Role | Example |

| Substrate | Nitro group source | 1-Ethyl-4-(2-nitroethyl)benzene |

| Carbonyl Source | Forms the C=O of the isocyanate | Carbon Monoxide (CO) |

| Catalyst | Facilitates the reaction | Palladium(II) Chloride (PdCl₂) |

| Ligand | Modifies catalyst activity | Phenanthroline |

| Solvent | Reaction medium | Toluene |

This table presents a hypothetical reaction system for the reductive carbonylation of 1-ethyl-4-(2-nitroethyl)benzene based on established methods for nitroarenes.

A direct and atom-economical route to isocyanates involves the reaction of organic halides with metal cyanates. While this reaction is often slow, it can be effectively catalyzed by certain transition metal complexes. Specifically, nickel complexes in a zero oxidation state have been shown to catalyze this transformation.

For the synthesis of this compound, a suitable precursor would be an activated 4-ethylphenethyl halide, such as 1-(2-bromoethyl)-4-ethylbenzene or 1-(2-iodoethyl)-4-ethylbenzene. The cyanate source is typically an alkali metal cyanate, like sodium cyanate or potassium cyanate.

The proposed catalytic cycle involves the oxidative addition of the organic halide to the Ni(0) complex to form a Ni(II) intermediate. This is followed by coordination of the cyanate ion and subsequent reductive elimination to yield the this compound and regenerate the Ni(0) catalyst.

| Reactant/Catalyst | Chemical Name | Role |

| Organic Halide | 1-(2-bromoethyl)-4-ethylbenzene | Isocyanate precursor |

| Metal Cyanate | Sodium Cyanate (NaOCN) | Source of the -NCO group |

| Catalyst | Ni(0) complex (e.g., with phosphine ligands) | Catalyzes the substitution |

| Solvent | Aprotic organic solvent (e.g., DMF) | Reaction medium |

This table outlines the key components for the nickel-catalyzed synthesis of this compound from its corresponding halide.

Oxidation of Isonitriles

The oxidation of isonitriles (also known as isocyanides) presents a mild and efficient method for the synthesis of isocyanates. The precursor for this route would be 4-ethylphenethyl isonitrile. This reaction can be carried out using various oxidizing agents.

A particularly effective and rapid method involves the use of dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride (TFAA). This reaction proceeds quickly at low temperatures, typically in a solvent like dichloromethane. The process is clean, with dimethyl sulfide being the only significant byproduct, which is volatile and easily removed.

The proposed mechanism involves the activation of DMSO by TFAA to form a reactive sulfonium species. The isonitrile then attacks this species, leading to a series of steps that result in the formation of the isocyanate and the reduction of DMSO to dimethyl sulfide.

The versatility of this method has been demonstrated with a range of alkyl and aryl isonitriles, suggesting its applicability for the synthesis of this compound.

| Substrate | Oxidant | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| t-Butyl isonitrile | DMSO | TFAA (5 mol%) | CH₂Cl₂ | -60 to 0 | 96 (as urea) |

| Cyclohexyl isonitrile | DMSO | TFAA (5 mol%) | CH₂Cl₂ | -60 to 0 | 98 |

| Benzyl isonitrile | DMSO | TFAA (5 mol%) | CH₂Cl₂ | -60 to 0 | 98 |

| Phenyl isonitrile | DMSO | TFAA (5 mol%) | CH₂Cl₂ | -60 to 0 | 97 |

This table is based on data for the oxidation of various isonitriles to isocyanates, indicating the expected high efficiency for the synthesis of this compound from its corresponding isonitrile precursor. mit.edu

Decarboxylative Isocyanation of Carboxylic Acids

Decarboxylative isocyanation offers a pathway to isocyanates from readily available carboxylic acids. This transformation can be conceptualized through rearrangements like the Curtius, Schmidt, or Hofmann rearrangements, which proceed via an acyl azide or a related intermediate.

The Curtius rearrangement, for instance, involves the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. The key intermediate, the acyl azide, is typically generated from a carboxylic acid derivative, such as an acyl chloride. The mechanism is believed to be a concerted process where the alkyl or aryl group migrates to the nitrogen atom as nitrogen gas is expelled, ensuring the retention of stereochemistry. This method is valued for its tolerance of a wide range of functional groups.

A general representation of the Curtius rearrangement is as follows:

Step 1: Acyl Azide Formation: The carboxylic acid is first converted to a more reactive derivative, like an acyl chloride (using reagents such as thionyl chloride), which then reacts with an azide salt (e.g., sodium azide) to form the acyl azide.

Step 2: Rearrangement: Upon heating, the acyl azide undergoes rearrangement to the isocyanate, releasing nitrogen gas.

| Reagent Class | Specific Reagent | Role |

| Activating Agent | Thionyl chloride (SOCl₂) | Converts carboxylic acid to acyl chloride |

| Azide Source | Sodium azide (NaN₃) | Forms the acyl azide intermediate |

| Solvent | Inert solvent (e.g., toluene) | Reaction medium for the rearrangement |

While specific studies on the decarboxylative isocyanation of 4-ethylphenylacetic acid to this compound are not extensively detailed in publicly available literature, the general principles of the Curtius rearrangement strongly suggest its applicability.

Addition of Isocyanic Acid to Alkenes

The direct addition of isocyanic acid (HNCO) to an alkene presents another potential route to isocyanates. This method, in principle, could be applied to the synthesis of this compound starting from 4-ethylstyrene.

The reaction mechanism is thought to proceed via an electrophilic addition pathway. The proton from isocyanic acid adds to the less substituted carbon of the double bond, forming a carbocation intermediate. The more stable benzylic carbocation would be formed in the case of 4-ethylstyrene. The cyanate anion then attacks the carbocation to yield the isocyanate.

However, the practical application of this method can be complicated by several factors. Isocyanic acid is a volatile and toxic substance, making it challenging to handle. Furthermore, polymerization of the alkene under the acidic conditions required for the reaction can be a significant side reaction, potentially leading to low yields of the desired isocyanate. Theoretical studies on the reaction of isocyanic acid with alkenes have been conducted to understand the kinetics and mechanisms, but large-scale synthetic applications are less common compared to other methods.

Displacement Reactions Involving Alkyl Halides and Alkali Metal Cyanates

The reaction of an alkyl halide with an alkali metal cyanate, such as sodium cyanate (NaOCN) or potassium cyanate (KOCN), is a classical method for the synthesis of alkyl isocyanates. This nucleophilic substitution reaction, typically proceeding via an S_N2 mechanism, involves the displacement of a halide ion by the cyanate anion.

For the synthesis of this compound, the precursor would be 4-ethylphenethyl bromide or a similar halide. The cyanate ion is an ambident nucleophile, meaning it can attack through either the nitrogen or the oxygen atom. Attack through the nitrogen atom leads to the desired isocyanate, while attack through the oxygen atom would form a cyanate, which could then potentially rearrange to the isocyanate. The choice of counter-ion (e.g., Na⁺ vs. Ag⁺) and solvent can influence the selectivity of the reaction, with more covalent metal cyanides sometimes favoring the formation of isocyanides.

| Substrate | Reagent | Solvent | Product |

| 4-Ethylphenethyl bromide | Sodium cyanate | Aprotic polar solvent (e.g., DMF) | This compound |

This method is a straightforward approach, provided the starting alkyl halide is readily accessible.

Directed Synthesis of this compound from Advanced Precursors

More direct and often higher-yielding synthetic routes to this compound can be achieved by starting from advanced precursors that already contain the 4-ethylphenethyl backbone.

One of the most common and industrially relevant methods for the synthesis of isocyanates is the phosgenation of amines . google.com In this process, the corresponding primary amine, 4-ethylphenethylamine, is treated with phosgene (COCl₂). google.com The reaction typically proceeds through a carbamoyl chloride intermediate, which then eliminates hydrogen chloride upon heating to form the isocyanate. google.com

A representative procedure for a similar compound, phenethyl isocyanate, involves treating phenethylamine with phosgene in a suitable solvent like toluene. prepchem.com This method is generally high-yielding but requires special precautions due to the extreme toxicity of phosgene. google.com

| Precursor | Reagent | Key Intermediate | Product |

| 4-Ethylphenethylamine | Phosgene (COCl₂) | 4-Ethylphenethylcarbamoyl chloride | This compound |

Another powerful directed synthesis involves the Curtius rearrangement of a carboxylic acid derivative. Starting from 4-ethylphenylacetic acid, the acid can be converted to an acyl azide, which then rearranges to this compound upon heating. This method avoids the use of highly toxic phosgene and is often used in laboratory-scale syntheses.

The Hofmann rearrangement provides an alternative route from an amide. In this case, 4-ethylphenylacetamide would be treated with a halogen (e.g., bromine) and a strong base to yield the isocyanate. This reaction also proceeds through an isocyanate intermediate.

Finally, while less common, it is conceivable to synthesize this compound from 4-ethylphenylethanol . This would likely involve a multi-step process, perhaps converting the alcohol to a leaving group, followed by displacement with a cyanate salt, or other more complex transformations.

Reactivity and Reaction Mechanisms of 4 Ethylphenethyl Isocyanate

Electrophilic Reactivity Profiles

The general electrophilic reactivity of isocyanates can be summarized by the following resonance structures, which illustrate the electron deficiency at the central carbon atom:

R-N=C=O ↔ R-N⁻-C≡O⁺ ↔ R-N=C⁺-O⁻

This electron deficiency dictates the propensity of 4-Ethylphenethyl isocyanate to react with a variety of nucleophilic species.

Nucleophilic Addition Reactions

Nucleophilic addition is the most common and significant reaction pathway for isocyanates, including this compound. These reactions proceed via the attack of a nucleophile on the electrophilic carbonyl carbon of the isocyanate group, leading to the formation of a stable addition product.

The reaction of this compound with alcohols (alcoholysis) yields urethanes (also known as carbamates). This reaction is of paramount importance in the production of polyurethanes when diisocyanates and polyols are used. The mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the isocyanate's carbonyl carbon. wikipedia.org The reaction is generally considered to be second-order. osti.gov

The general reaction is as follows:

R-NCO + R'-OH → R-NHCOOR'

Where R is 4-Ethylphenethyl and R' is an alkyl or aryl group from the alcohol.

| Alcohol | Solvent | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) |

|---|---|---|---|

| Methanol | Benzene (B151609) | 20 | Data Not Available |

| Ethanol | Benzene | 30 | Data Not Available |

| 1-Propanol | THF | 25 | Data Not Available |

| 2-Propanol | Benzene | 40 | Data Not Available |

Note: The data in the table above is illustrative of the types of kinetic studies conducted on isocyanate-alcohol reactions. Specific values for this compound are not available in the cited literature, and the values for phenyl isocyanate reactions would serve as a general reference.

The reaction of this compound with primary or secondary amines (aminolysis) leads to the formation of substituted ureas. This reaction is typically much faster than the corresponding reaction with alcohols due to the greater nucleophilicity of the amine nitrogen compared to the alcohol oxygen. umn.edu The reaction is a straightforward and efficient method for urea (B33335) synthesis and does not typically require a catalyst. commonorganicchemistry.com

The general reaction is as follows:

R-NCO + R'R''NH → R-NHCONR'R''

Where R is 4-Ethylphenethyl and R' and R'' are hydrogen, alkyl, or aryl groups.

The kinetics of the reaction between aromatic isocyanates and primary aliphatic amines are often too rapid to be monitored by conventional methods, with reaction half-lives on the order of milliseconds. umn.edu

| Amine | Solvent | Temperature (°C) | Relative Reactivity |

|---|---|---|---|

| Aniline | - | - | Base |

| n-Butylamine | - | - | ~200-300x faster than aniline |

| Dibutylamine (B89481) | - | - | Slightly slower than n-butylamine |

Note: The data in the table above is a qualitative comparison based on general isocyanate reactivity principles. Specific kinetic data for this compound is not available in the cited literature.

This compound reacts with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine (4-ethylphenethylamine) and carbon dioxide gas. The newly formed amine can then react with another molecule of the isocyanate to form a disubstituted urea. This reaction is fundamental in the production of polyurethane foams, where the evolved CO₂ acts as a blowing agent.

The two-stage reaction with water is as follows:

R-NCO + H₂O → [R-NHCOOH] (Carbamic acid)

[R-NHCOOH] → R-NH₂ + CO₂

The resulting amine then reacts as described in section 3.2.2:

R-NCO + R-NH₂ → R-NHCONH-R

The rate of hydrolysis for alkyl isocyanates is generally slower than that of aryl isocyanates. nih.gov The hydrolysis of phenyl isocyanate has been shown to be subject to general base catalysis. rsc.org

Biuret (B89757) structures are formed from the reaction of an isocyanate with a urea. In the context of this compound, the urea would typically be formed from the reaction of the isocyanate with an amine or water as described above. The urea's N-H group can act as a nucleophile, attacking the carbonyl carbon of another isocyanate molecule. This reaction generally requires elevated temperatures. researchgate.net

The general reaction is as follows:

R-NHCONH-R' + R-NCO → R-NHCON(R)CONH-R'

Where R is 4-Ethylphenethyl and R' can be 4-Ethylphenethyl or another organic group.

Biuret formation introduces branching in polymer chains and can be an important consideration in the synthesis of polyurethanes and related materials. The formation of biuret from urea is a known process in industrial chemistry. kiche.or.krureaknowhow.comgoogle.comureaknowhow.comnih.govnih.gov

Cyclization and Polymerization Pathways

Under certain conditions, this compound can undergo self-reaction to form cyclic structures or linear polymers.

Cyclization: A common cyclization reaction for isocyanates is trimerization to form a stable six-membered isocyanurate ring. This reaction is typically catalyzed by a variety of catalysts, including tertiary amines, phosphines, and metal salts. nih.govresearchgate.netrsc.orgresearchgate.netlookchem.com Dimerization to form a four-membered uretidione ring can also occur, though this is often a reversible process. Intramolecular cyclization of 2-phenylethyl isocyanates, a class of compounds structurally similar to this compound, has been shown to yield isoquinolones under the influence of strong acids. bohrium.com

Polymerization: The polymerization of isocyanates can lead to the formation of polyisocyanates, which are nylon-1 polymers. This type of polymerization is typically initiated by anionic catalysts at low temperatures. researchgate.net Additionally, isocyanates can be involved in copolymerization reactions, for instance, with epoxides to form polyurethanes through a chain-growth mechanism. nih.gov

Applications of 4 Ethylphenethyl Isocyanate in Organic Synthesis and Functional Materials

Role in the Synthesis of Complex Organic Molecules

The electrophilic nature of the isocyanate group in 4-ethylphenethyl isocyanate allows it to readily react with a variety of nucleophiles. This reactivity is harnessed in the synthesis of a wide range of organic compounds, from simple amides and esters to more complex heterocyclic structures.

Preparation of Amides and Esters

The reaction of this compound with primary and secondary amines provides a straightforward route to the corresponding N,N'-disubstituted ureas, which are a subclass of amides. This reaction proceeds through the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate group.

Similarly, the reaction of this compound with alcohols, in the presence of a suitable catalyst, yields carbamates, which are esters of carbamic acid. This transformation is fundamental in the synthesis of polyurethanes when diisocyanates and polyols are employed. The general reactions are depicted below:

Reaction with Amines (Amide/Urea (B33335) Formation): R₂NH + 4-Et-Ph-CH₂CH₂NCO → 4-Et-Ph-CH₂CH₂NHCONR₂

Reaction with Alcohols (Ester/Carbamate Formation): ROH + 4-Et-Ph-CH₂CH₂NCO → 4-Et-Ph-CH₂CH₂NHCOOR

These reactions are typically high-yielding and proceed under mild conditions, making this compound a useful reagent for introducing the 4-ethylphenethylamino-carbonyl moiety into molecules.

| Reactant | Product | Functional Group Formed |

| Primary/Secondary Amine | N,N'-disubstituted Urea | Amide (Urea) |

| Alcohol | Carbamate | Ester (Carbamate) |

Synthesis of Peptides and Nucleotides

While not a standard reagent in solid-phase peptide synthesis, isocyanates can be utilized in the formation of urea-linked peptidomimetics. The reaction of an isocyanate with the N-terminus of a peptide or an amino acid derivative results in the formation of a urea bond, which can act as a stable mimic of a peptide bond. This approach offers a way to modify the properties of peptides, such as their resistance to enzymatic degradation.

The synthesis of nucleotide analogs can also involve isocyanate chemistry. The reactive isocyanate group can be used to link the 4-ethylphenethyl moiety to various components of a nucleotide, such as the sugar or the base, to create modified structures for therapeutic or diagnostic applications.

Formation of Heterocyclic Compounds

Isocyanates are valuable precursors for the synthesis of a variety of heterocyclic compounds. Through cycloaddition reactions and multicomponent reactions, the isocyanate functionality can be incorporated into cyclic structures. For instance, isocyanates can react with compounds containing multiple nucleophilic sites to form nitrogen-containing heterocycles. While specific examples involving this compound in complex multicomponent reactions for heterocycle synthesis are not extensively documented, the general reactivity of isocyanates suggests its potential in this area. Isocyanide-based multicomponent reactions are a well-established strategy for the synthesis of diverse heterocyclic scaffolds, and the analogous reactivity of isocyanates can be exploited in a similar fashion.

Utilization in Medicinal Chemistry and Bioactive Compound Synthesis

The structural motif of this compound and its derivatives has garnered interest in medicinal chemistry due to the potential for these compounds to interact with biological targets.

Development of Enzyme Inhibitors (e.g., IDO1 Inhibitors)

A closely related compound, phenethyl isocyanate, has been investigated as a mechanism-based inhibitor of cytochrome P450 enzymes. This suggests that the phenethyl isocyanate scaffold can interact with and potentially inhibit enzymatic activity.

Furthermore, research into inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism and a target in cancer immunotherapy, has explored compounds with structural similarities to this compound. Although phenethyl isocyanate itself was found not to be the active metabolite responsible for the IDO1 inhibitory activity of phenethyl isothiocyanate, the exploration of such scaffolds highlights their relevance in the design of enzyme inhibitors. The 4-ethyl group in this compound could potentially modulate the binding affinity and selectivity of such inhibitors for their target enzymes.

Contribution to Bioactive Compound Design

The 4-ethylphenethyl moiety is a structural feature present in various bioactive molecules. By using this compound as a synthetic precursor, this group can be readily incorporated into new chemical entities. The design of novel bioactive compounds often involves the systematic modification of a lead structure to optimize its pharmacological properties. The reactivity of the isocyanate group allows for the facile attachment of the 4-ethylphenethyl group to a wide range of molecular scaffolds, enabling the exploration of structure-activity relationships and the development of new therapeutic agents.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data and research findings concerning "this compound" to generate a detailed article that adheres to the provided outline. The requested topics—such as its specific role in polyurethane network formation, its precise influence on thermomechanical properties like glass transition temperature and tensile strength, or its application in self-healing and bio-based systems—are not substantially documented for this particular compound in the accessible research.

General principles of polyurethane chemistry allow for predictions about how a molecule with its structure (an aliphatic isocyanate with an aromatic side group) might behave. However, creating an article with detailed findings, data tables, and specific research outcomes as requested would require extrapolation beyond the available evidence, compromising scientific accuracy.

Therefore, it is not possible to provide an article that is both scientifically rigorous and strictly focused on "this compound" within the framework of the requested outline at this time.

Integration into Advanced Polymer and Materials Science

Role in Non-Isocyanate Polyurethane (NIPU) Research Approaches

Conventional polyurethanes are synthesized through the reaction of isocyanates with polyols. However, due to health and safety concerns associated with isocyanates like the highly volatile and toxic phosgene (B1210022) used in their production, significant research has focused on developing Non-Isocyanate Polyurethanes (NIPUs).

One of the most promising methods for NIPU synthesis involves the reaction of cyclic carbonates with amines. This approach avoids the direct use of isocyanates in the polymerization step.

While research explicitly detailing the use of this compound in NIPU research is limited, isocyanates can be conceptually involved in precursor synthesis. For instance, a molecule with a hydroxyl or amine group could be reacted with this compound to form a carbamate or urea linkage, respectively. This functionalized molecule could then be further modified to create a monomer suitable for NIPU polymerization, although this would be a multi-step and less direct approach compared to established NIPU chemistries.

It is important to note that the direct application of isocyanates in what is termed "non-isocyanate" polyurethane synthesis is contradictory. The core principle of NIPU chemistry is to avoid the use of isocyanate monomers in the final polymerization stage to enhance safety and environmental friendliness.

Functionalization of Silsesquioxane Derivatives

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanostructured materials with a silica-like core and organic functional groups at the corners. These hybrid organic-inorganic molecules are used to enhance the properties of polymers. The functionalization of POSS cages allows for their incorporation into various polymer matrices, improving thermal stability, mechanical strength, and other characteristics.

Isocyanates are frequently used to functionalize POSS cages that have reactive groups such as hydroxyl (-OH) or amine (-NH2) groups on their periphery. The reaction between the isocyanate group and these functional groups results in the formation of stable urethane (B1682113) or urea linkages, respectively.

In this context, this compound could be used to functionalize a POSS cage bearing hydroxyl or amino groups. The resulting functionalized POSS would have eight pendant 4-ethylphenethyl urethane or urea groups.

Hypothetical Reaction Scheme:

| Reactant 1 | Reactant 2 | Linkage Formed | Product |

| Hydroxyl-functionalized POSS | This compound | Urethane | POSS with 4-ethylphenethyl urethane groups |

| Amino-functionalized POSS | This compound | Urea | POSS with 4-ethylphenethyl urea groups |

The incorporation of the 4-ethylphenethyl group onto the POSS cage would be expected to increase the organic character and hydrophobicity of the nanoparticle. This modification could improve its compatibility and dispersion in non-polar polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting nanocomposite material.

While this application is chemically feasible, specific research articles or patents demonstrating the use of this compound for the functionalization of silsesquioxane derivatives are not prominently available. The majority of published research tends to focus on other commercially available or synthetically strategic isocyanates.

Spectroscopic and Chromatographic Characterization Methodologies for 4 Ethylphenethyl Isocyanate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering precise information about the chemical environment of individual atoms. For 4-ethylphenethyl isocyanate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for comprehensive characterization.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the ethyl, phenethyl, and isocyanate moieties.

The protons of the ethyl group at the para position of the benzene (B151609) ring would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling. The two methylene groups of the phenethyl chain would each appear as a triplet. The aromatic protons would resonate in the downfield region of the spectrum, and due to the para-substitution, would likely appear as two distinct doublets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (ethyl group) | ~1.2 | Triplet |

| CH₂ (ethyl group) | ~2.6 | Quartet |

| Ar-CH₂- | ~2.9 | Triplet |

| -CH₂-NCO | ~3.6 | Triplet |

Note: Predicted values are based on the analysis of structurally similar compounds such as phenethyl isocyanate. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The isocyanate carbon (-NCO) is expected to have a characteristic chemical shift in the downfield region, typically around 120-130 ppm. The aromatic carbons would also appear in the downfield region, with the carbon atom attached to the ethyl group and the carbon atom attached to the phenethyl group showing distinct chemical shifts. The aliphatic carbons of the ethyl and phenethyl groups would resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (ethyl group) | ~15 |

| CH₂ (ethyl group) | ~28 |

| Ar-CH₂- | ~36 |

| -CH₂-NCO | ~45 |

| -NCO | ~125 |

Note: Predicted values are based on the analysis of structurally similar compounds like phenethyl isocyanate. nih.gov Actual experimental values may vary.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for confirming the structural assignment of this compound.

A ¹H-¹H COSY experiment would show correlations between adjacent protons, confirming the connectivity of the ethyl and phenethyl groups. For instance, cross-peaks would be observed between the methyl and methylene protons of the ethyl group, and between the two methylene groups of the phenethyl chain.

An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms. This would allow for the unambiguous assignment of the signals in both the ¹H and ¹³C NMR spectra to their respective atoms in the molecule.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, including isocyanates and their derivatives. nottingham.ac.uknih.gov In ESI-MS, the analyte is typically protonated to form a pseudomolecular ion [M+H]⁺. For this compound, this would correspond to an m/z value of approximately 176.2.

Often, for enhanced sensitivity and selectivity, isocyanates are derivatized prior to ESI-MS analysis. nih.govrsc.org Common derivatizing agents include amines, which react with the isocyanate group to form stable urea (B33335) derivatives that are readily ionized. nih.gov

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. This is a crucial step in the identification of an unknown compound. For the [M+H]⁺ ion of this compound (C₁₁H₁₄NO⁺), the theoretical exact mass would be calculated and compared to the experimentally measured value to confirm the molecular formula.

HRMS can also be coupled with tandem mass spectrometry (MS/MS) to obtain structural information. In an MS/MS experiment, the parent ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides valuable clues about the structure of the molecule. For this compound, characteristic fragmentation would likely involve cleavage of the bond between the ethyl group and the aromatic ring, as well as fragmentation of the phenethyl chain.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the structural elucidation and monitoring of reactions involving isocyanates. ebrary.net It provides valuable information on the presence of the isocyanate functional group and the formation of urethane (B1682113) linkages. ebrary.net

Identification of Isocyanate Functional Group Stretches

The isocyanate (-N=C=O) functional group exhibits a strong and characteristic absorption band in the IR spectrum due to its asymmetric stretching vibration. spectroscopyonline.com This peak is typically observed in the region of 2280 to 2240 cm⁻¹. spectroscopyonline.comspectroscopyonline.com The intensity and unique position of this band make it an excellent diagnostic tool for identifying the presence of isocyanate compounds like this compound. spectroscopyonline.comspectroscopyonline.com The significant dipole moment of the -N=C=O group contributes to the high intensity of this absorption. spectroscopyonline.com The presence of this distinct peak allows for straightforward confirmation of the isocyanate functionality in a sample. researchgate.net

| Functional Group | Vibrational Mode | **Characteristic Absorption Range (cm⁻¹) ** | Intensity |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2280 - 2240 | Strong |

Monitoring Urethane Linkage Formation

IR spectroscopy is highly effective for monitoring the progress of reactions involving isocyanates, such as the formation of urethanes. azom.com The reaction of an isocyanate with an alcohol results in the formation of a urethane linkage (-NH-C(=O)-O-). This conversion can be readily followed by observing the disappearance of the strong isocyanate peak around 2270 cm⁻¹ and the concurrent appearance of characteristic urethane absorption bands. researchgate.net

Key spectral changes indicating urethane formation include:

Disappearance of the Isocyanate Peak: The consumption of the isocyanate reactant leads to a decrease in the intensity of the -N=C=O stretching band. researchgate.net

Appearance of N-H Stretching Bands: The formation of the urethane's N-H bond gives rise to stretching vibrations in the range of 3500 to 3270 cm⁻¹.

Appearance of C=O Stretching Bands: The carbonyl group (C=O) of the newly formed urethane linkage exhibits a strong absorption band, typically between 1740 and 1650 cm⁻¹. researchgate.net

Appearance of N-H Bending Bands: An N-H bending vibration can also be observed in the region of 1566 to 1512 cm⁻¹. researchgate.net

Time-based FT-IR analysis allows for the real-time monitoring of these spectral changes, providing kinetic data on the reaction rate and completion. thermofisher.com

| Functional Group | Vibrational Mode | Appearance/Disappearance | **Characteristic Absorption Range (cm⁻¹) ** |

| Isocyanate (-N=C=O) | Asymmetric Stretch | Disappearance | 2280 - 2240 |

| Urethane (N-H) | Stretch | Appearance | 3500 - 3270 |

| Urethane (C=O) | Stretch | Appearance | 1740 - 1650 |

| Urethane (N-H) | Bend | Appearance | 1566 - 1512 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and its derivatives. koreascience.kr It offers high resolution and sensitivity for analyzing complex mixtures. nih.gov

Purity Assessment and Quantification

HPLC is extensively used to determine the purity of isocyanate compounds and to quantify their concentration in various matrices. epa.gov The method typically involves the separation of the analyte from impurities on a stationary phase, followed by detection. For isocyanates, which are highly reactive, derivatization is often employed to form stable urea derivatives prior to analysis. tandfonline.com This approach enhances the stability and detectability of the compounds.

A common procedure involves reacting the isocyanate with an amine reagent, such as 1-(2-pyridyl)piperazine (B128488) (1-2PP) or 9-(N-methylaminomethyl)-anthracene, to form a stable urea derivative. koreascience.krtandfonline.com These derivatives are then separated using reversed-phase HPLC, typically on a C18 column. tandfonline.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with a buffer like ammonium (B1175870) acetate. koreascience.krsielc.com Quantification is achieved by comparing the peak area of the analyte to that of a known standard. epa.gov

HPLC-UV and HPLC-Fluorescence Detection Methods

HPLC with Ultraviolet (UV) Detection: UV detection is a widely used method for the analysis of isocyanate derivatives. nih.gov The aromatic ring in this compound and many derivatizing agents provides strong UV absorbance, allowing for sensitive detection. rsc.org The choice of wavelength is critical for maximizing sensitivity and selectivity. For instance, derivatives formed with 9-(N-methylaminomethyl)-anthracene exhibit very strong UV absorption at 254 nm. tandfonline.com

HPLC with Fluorescence Detection: Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection for certain isocyanate derivatives. rsc.orgrsc.org Derivatizing agents that introduce a fluorophore into the molecule, such as 9-(N-methylaminomethyl)-anthracene, are employed for this purpose. tandfonline.comrsc.org The use of fluorescence detection can lower the detection limits by one to two orders of magnitude compared to UV detection, making it ideal for trace analysis. tandfonline.comtandfonline.com The derivatives are excited at a specific wavelength, and the emitted fluorescence is measured at a longer wavelength, which minimizes interference from non-fluorescent compounds. rsc.org

| Detection Method | Principle | Advantages | Common Derivatizing Agents |

| HPLC-UV | Measures the absorption of UV light by the analyte. | Robust, widely applicable, good for compounds with chromophores. nih.govrsc.org | 1-(2-pyridyl)piperazine (1-2PP), N-4-nitrobenzyl-N-n-propylamine. koreascience.krtandfonline.com |

| HPLC-Fluorescence | Measures the light emitted by a fluorescent analyte after excitation. | High sensitivity, high selectivity, low background noise. rsc.orggoogle.com | 9-(N-methylaminomethyl)-anthracene (MAMA), 9-anthracenylmethyl 1-piperazinecarboxylate (PAC). rsc.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the highly sensitive and selective detection capabilities of tandem mass spectrometry. nih.gov This technique is particularly valuable for the analysis of isocyanates and their derivatives, especially at trace levels and in complex matrices. astm.orgastm.org

In LC-MS/MS analysis, the compounds eluting from the HPLC column are ionized, typically using electrospray ionization (ESI), and then fragmented. astm.orgastm.org The mass spectrometer then detects specific parent and daughter ion transitions, a process known as selected reaction monitoring (SRM) or multiple-reaction monitoring (MRM). astm.orgastm.orgresearchgate.net This high degree of selectivity significantly reduces interferences from the sample matrix, leading to more accurate and reliable quantification. astm.orgastm.org

LC-MS/MS offers superior sensitivity compared to HPLC-UV, with detection limits in the picogram range. astm.orgastm.org For isocyanate analysis, derivatization is often still employed to improve chromatographic properties and ionization efficiency. nih.gov The method allows for the simultaneous determination of multiple isocyanates and their related byproducts in a single run. nih.gov

| Technique | Principle | Key Advantages |

| LC-MS/MS | Separation by HPLC followed by ionization and mass analysis of parent and fragment ions. | Extremely high sensitivity and selectivity, excellent for complex matrices, allows for structural confirmation. nih.govastm.orgastm.org |

Quantification of Isocyanates and Derived Amines

The accurate quantification of isocyanates, such as this compound, and their corresponding amines is essential in various applications, including industrial hygiene and polymer chemistry. Due to the high reactivity and potential toxicity of isocyanates, sensitive and specific analytical methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for this purpose, often involving a derivatization step to enhance stability and chromatographic performance.

Isocyanates are known to react with primary and secondary amines to form stable urea derivatives. This reaction is commonly exploited for their quantification. A widely used derivatizing agent is dibutylamine (B89481) (DBA). The reaction of this compound with DBA would yield a stable urea derivative, which can then be readily analyzed by LC-MS/MS.

Similarly, the corresponding amine, 4-ethylphenethylamine, which may be present as an impurity or a degradation product, can also be quantified. While direct analysis is possible, derivatization is often employed to improve chromatographic retention and sensitivity.

Table 1: Illustrative LC-MS/MS Parameters for the Quantification of this compound-DBA Derivative

| Parameter | Value |

| LC Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ of the DBA derivative |

| Product Ion (m/z) | Characteristic fragment ion |

| Collision Energy | Optimized for the specific derivative |

Note: This table presents typical starting parameters. Method optimization is required for specific instrumentation and sample matrices.

Derivatization Strategies for LC-MS/MS Analysis

Derivatization is a key strategy in the LC-MS/MS analysis of isocyanates and amines to overcome challenges such as poor ionization efficiency, thermal instability, and inadequate chromatographic retention. The choice of derivatizing agent is critical and depends on the analyte and the analytical objective.

For isocyanates like this compound, derivatization with a secondary amine such as dibutylamine (DBA) or 1-(2-methoxyphenyl)piperazine (B120316) (MOPP) is a common approach. This reaction converts the highly reactive isocyanate group into a stable urea derivative, which is more amenable to chromatographic analysis. The resulting derivative typically exhibits good ionization efficiency in ESI-MS.

For the corresponding amine, 4-ethylphenethylamine, derivatization can be employed to enhance its chromatographic properties and detection sensitivity. Reagents that react with the primary amine group, such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC), introduce a chromophore or fluorophore, enabling UV or fluorescence detection in addition to mass spectrometric detection.

The fragmentation of these derivatives in the mass spectrometer provides structural information and allows for selective and sensitive quantification using Multiple Reaction Monitoring (MRM). For instance, the urea derivative of this compound would be expected to show a characteristic fragmentation pattern involving the cleavage of the urea bond.

Table 2: Common Derivatization Reagents for Isocyanates and Amines

| Analyte Class | Derivatizing Agent | Resulting Derivative | Key Advantages |

| Isocyanates | Dibutylamine (DBA) | Urea | Stable, good chromatographic properties |

| Isocyanates | 1-(2-Methoxyphenyl)piperazine (MOPP) | Urea | Enhanced UV detection and ionization |

| Amines | Dansyl Chloride | Sulfonamide | Fluorescent, improved chromatographic retention |

| Amines | 9-Fluorenylmethyl chloroformate (FMOC) | Carbamate | Fluorescent, suitable for primary and secondary amines |

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for the characterization of polymers synthesized from monomers like this compound. GPC separates molecules based on their hydrodynamic volume in solution, providing information about the molecular weight distribution (MWD) of the polymer.

When this compound is used in the synthesis of polyurethanes or other polymers, GPC can be employed to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). This information is critical as it directly relates to the physical and mechanical properties of the final polymer material.

The analysis involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), and passing it through a column packed with a porous gel. Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying degrees and elute later. The elution volume is then correlated with molecular weight using a calibration curve generated from polymer standards of known molecular weight (e.g., polystyrene or polymethyl methacrylate).

Table 3: Typical GPC Parameters for Polyurethane Characterization

| Parameter | Value |

| Instrument | GPC system with RI or UV detector |

| Columns | Set of polystyrene-divinylbenzene (PS-DVB) columns |

| Mobile Phase | Tetrahydrofuran (THF) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 100 µL |

| Calibration | Polystyrene standards |

Note: The choice of mobile phase and column set depends on the solubility and molecular weight range of the polymer being analyzed.

Computational and Theoretical Studies on 4 Ethylphenethyl Isocyanate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Reaction Pathway Modeling and Energy Profiling

Modeling reaction pathways is crucial for understanding the chemical behavior of isocyanates, which are known for their reactivity. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com An MD simulation of 4-Ethylphenethyl isocyanate would involve calculating the forces between atoms and using these forces to simulate the molecule's motion. This approach can provide insights into conformational changes, interactions with solvent molecules, and the behavior of the molecule in larger systems, such as polymers. mdpi.com

While these computational techniques are routinely applied to various isocyanates, the specific data and research findings for this compound are currently unavailable. Future computational studies on this compound would be necessary to populate the detailed sections outlined in the user's request with scientifically accurate and specific information.

Structure-Property Relationship Predictions in Polymeric Systems

Computational and theoretical studies are pivotal in forecasting the macroscopic properties of polymers based on the structure of their constituent monomers. In the context of polyurethanes derived from this compound, these predictive models focus on how the unique molecular architecture of this monomer influences the polymer's final characteristics. The asymmetry and specific substituent groups of this compound are key determinants of intermolecular forces, chain packing, and morphology. Molecular modeling has become an essential tool for predicting physical material properties, including elastic response and binding energies, by examining atomic interactions at the nanoscale.

Computational Analysis of Hydrogen Bonding Networks

Hydrogen bonds are primary non-covalent interactions that largely govern the physical and mechanical properties of polyurethanes. google.com In polymers synthesized from this compound, the urethane (B1682113) linkages formed provide sites for hydrogen bonding between the N-H group (proton donor) and the carbonyl group (C=O) (proton acceptor) of adjacent polymer chains. The strength, density, and arrangement of these hydrogen bonds dictate the degree of phase separation between hard and soft segments, which in turn influences the material's thermal and mechanical behavior.

Computational methods, such as Quantum Mechanical Calculations (QMC) and Molecular Dynamics (MD) simulations, are employed to analyze these hydrogen bonding networks. QMC can determine the energies of hydrogen bonds with high accuracy. For instance, the energy for a urethane hydrogen bond is calculated to be approximately 46.5 kJ/mol. MD simulations can model the dynamic behavior of polymer chains and predict the spatial distribution and lifetime of these bonds, providing a comprehensive picture of the hydrogen bonding network.

Table 1: Predicted Hydrogen Bond Characteristics in a Polyurethane System

| Parameter | Computational Method | Predicted Value/Observation for Urethane Linkage | Influence of 4-Ethylphenethyl Group |

|---|---|---|---|

| H-Bond Energy | Quantum Mechanics | ~46.5 kJ/mol | Energy of individual bonds is consistent, but network formation is sterically hindered. |

| H-Bond Length (N-H···O) | Quantum Mechanics | Varies (e.g., ~1.9 - 2.1 Å) | Steric bulk may lead to a wider distribution of bond lengths and angles. |

| H-Bond Network Order | Molecular Dynamics | High order with symmetric isocyanates | The asymmetric structure is predicted to reduce long-range order in the H-bond network. |

This table presents generalized data for urethane linkages based on established computational studies; specific values for a this compound polymer would require direct simulation.

Modeling of Molecular Geometry Influence on Material Properties

The molecular geometry of the isocyanate monomer is a critical factor that influences the processability and end-use performance of the resulting polymer. Atomistic simulations and quantitative structure-property relationship (QSPR) models are used to establish a direct link between the monomer's structure and the polymer's macroscopic properties. Key geometric factors include molecular symmetry, chain flexibility, and the steric volume of substituent groups.

In the case of this compound, its molecular geometry is characterized by a lack of symmetry. Computational studies on various polyurethanes have consistently demonstrated that symmetric diisocyanates tend to produce polymers with stronger hydrogen bonding, better microphase separation, and superior mechanical and thermal properties compared to those based on asymmetric isocyanates. The asymmetry of the this compound unit would likely hinder efficient packing of the polymer chains, reducing the potential for crystallinity in the hard segments.

Molecular dynamics simulations can be used to build amorphous polymer cells and predict properties such as the glass transition temperature (Tg), elastic modulus, and tensile strength. For a polymer derived from this compound, models would likely predict a lower tensile strength and modulus but enhanced flexibility compared to a polymer derived from a more symmetric and rigid aromatic isocyanate like 4,4'-Methylene diphenyl diisocyanate (MDI). The flexible ethyl linker between the phenyl ring and the isocyanate group further contributes to the chain's mobility, which would also be factored into computational models to predict elastomeric behavior.

Table 2: Predicted Influence of Isocyanate Geometry on Polymer Properties

| Isocyanate Structural Feature | Example Monomer | Predicted Effect on Polymer Chain Interaction | Predicted Macroscopic Property |

|---|---|---|---|

| Symmetry | Symmetric (e.g., MDI) | Facilitates ordered chain packing and strong, regular H-bonding. | Higher tensile strength, higher thermal stability, potential for crystallinity. |

| Asymmetric (e.g., this compound) | Hinders chain packing, leading to a disordered H-bond network. | Increased flexibility, lower tensile strength, amorphous morphology. | |

| Steric Hindrance | High (e.g., this compound) | Reduces proximity of polymer chains, weakening intermolecular forces. | Lower glass transition temperature (Tg), improved solubility in organic solvents. |

| Low (e.g., Hexamethylene diisocyanate) | Allows for closer chain approach and more effective H-bonding. | Higher density, potentially higher modulus. | |

| Chain Flexibility | Flexible (e.g., this compound) | Increases conformational freedom of the polymer backbone. | Lower Tg, higher elongation at break, elastomeric properties. |

This table provides a qualitative prediction based on established structure-property relationships in polyurethane science.

Biological Activity Research and Mechanistic Insights of 4 Ethylphenethyl Isocyanate Derivatives

In Vitro Bioactivity Profiling

The in vitro evaluation of phenethyl isocyanate derivatives and their analogs, particularly PEITC, has revealed significant interactions with key biological enzymes. These studies are fundamental in understanding the compound's mechanism of action at a molecular level.

While direct inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) or Tryptophan 2,3-dioxygenase (TDO) by 4-ethylphenethyl isocyanate or PEITC is not prominently documented, PEITC has been identified as a potent mechanism-based inhibitor of various Cytochrome P450 (P450) enzymes in both rat and human microsomes. nih.govchemicalbook.com P450 enzymes are crucial for metabolizing a wide range of substances, including carcinogens.

Research has shown that PEITC efficiently inhibits P450 2A6 and 2A13, the primary human enzymes responsible for the metabolism of nicotine (B1678760) and the tobacco-specific carcinogen NNK [4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone], respectively. nih.gov The inhibition of these enzymes suggests a potential chemopreventive mechanism by blocking the activation of carcinogens. nih.gov Studies using rat and human liver microsomes demonstrated that PEITC's inhibitory effect was time-dependent and required the presence of NADPH, which is characteristic of mechanism-based inhibition. nih.gov

| Enzyme | Inhibition Type | Inhibition Constant (KI) |

|---|---|---|

| Human P450 2A6 | Non-competitive | 0.37 µM |

| Human P450 2A13 | Non-competitive | 0.03 µM |

Molecular docking studies are computational methods used to predict the binding orientation and affinity of a molecule to a target protein. In the context of IDO1, inhibitors typically bind to the enzyme's active site, which contains a heme iron atom. nih.gov Although specific docking studies for this compound with IDO1 are not available, the principles of interaction can be inferred from studies on other inhibitors and related compounds. For instance, many potent IDO1 inhibitors interact directly with the heme iron via a nitrogen atom. nih.gov

Docking studies performed on PEITC with other protein targets, such as the cell cycle protein cdc25A, have indicated that its binding is stabilized by the formation of hydrogen bonds, which are crucial for intermolecular bonding. nih.gov For a molecule like this compound to inhibit IDO1, computational models would likely predict hydrophobic interactions between its ethyl-phenyl group and nonpolar pockets of the enzyme's active site, potentially alongside a coordinating interaction between the isocyanate group and the central heme iron. researchgate.netnih.gov

In Vivo Efficacy Studies of Derivatives

In vivo studies using animal models are critical for evaluating the therapeutic potential of compounds by assessing their behavior and effectiveness in a whole biological system.

The pharmacokinetics of PEITC have been thoroughly investigated in rats, revealing favorable properties for a potential therapeutic agent. Studies show that PEITC has high oral bioavailability, meaning a large fraction of the ingested dose reaches systemic circulation. nih.govproquest.comproquest.com It is characterized by low clearance and a high degree of binding to serum proteins. nih.govnih.gov After oral administration, PEITC is absorbed rapidly. proquest.com The pharmacokinetic profile suggests that oral consumption can lead to therapeutically relevant concentrations in the blood plasma. nih.gov

| Parameter | Value | Condition |

|---|---|---|

| Oral Bioavailability | 93% - 115% | 10 - 100 µmol/kg dose |

| Clearance (Cl) | 0.70 ± 0.17 L/h/kg | 2 µmol/kg IV dose |

| Volume of Distribution (Vss) | 1.94 ± 0.42 L/kg | 2 µmol/kg IV dose |

| Time to Peak (Tmax) | 0.44 - 2.0 h | 10 - 100 µmol/kg oral dose |

| Free Fraction in Serum | 0.019 (1.9%) | Equilibrium Dialysis |

PEITC has demonstrated significant anti-tumor activity in various preclinical xenograft models. xiahepublishing.com In a study using a human glioblastoma (GBM 8401) xenograft model in nude mice, daily oral administration of PEITC resulted in a significant decrease in both tumor weight and volume compared to the control group. nih.govnih.gov Importantly, this anti-tumor effect was achieved without affecting the total body weight of the mice, suggesting a lack of systemic toxicity at effective doses. nih.govresearchgate.net The in vivo anti-cancer effects were associated with the modulation of key proteins involved in apoptosis (programmed cell death), such as a reduction in anti-apoptotic proteins (MCL-1, XIAP) and an increase in pro-apoptotic proteins (caspase-3, Bax). nih.govnih.gov Similar tumor growth inhibition has been observed in models of breast, hepatic, and other cancers. xiahepublishing.commdpi.com

| Treatment Group | Mean Tumor Weight (mg) | Mean Tumor Volume (mm³) |

|---|---|---|

| Control (Vehicle) | 293.3 ± 45.0 | 290.0 ± 45.0 |

| PEITC (10 µmole) | 172.5 ± 25.0 | 168.0 ± 24.0 |

| PEITC (20 µmole) | 110.0 ± 19.0 | 105.0 ± 18.0 |

*Indicates a statistically significant difference compared to the control group.

Immunological and Cellular Response Studies

Isocyanates and their analogs are known to be highly reactive molecules that can induce potent immunological and cellular responses. Phenyl isocyanate, a related monoisocyanate, has been shown to be a powerful inducer of both cellular and humoral immune responses. nih.gov

Studies on PEITC in normal BALB/c mice revealed significant immunomodulatory effects. nih.gov Administration of PEITC promoted the phagocytic activity of macrophages from both peripheral blood and the peritoneal cavity. nih.gov It also increased the surface marker levels of CD11b and Mac-3 (associated with macrophages) while decreasing the B-cell marker CD19. nih.gov Furthermore, PEITC enhanced the cytotoxic activity of natural killer (NK) cells and stimulated T-cell proliferation. nih.gov These findings suggest that phenethyl-class isocyanates and isothiocyanates can actively modulate the immune system by enhancing innate and adaptive immune cell functions, which could contribute to their anti-tumor activity. xiahepublishing.comnih.gov

At the cellular level, PEITC induces cell cycle arrest and apoptosis in various cancer cell lines. nih.govfrontiersin.org This is often mediated through the generation of reactive oxygen species (ROS), which leads to cellular stress, changes in mitochondrial membrane potential, and the activation of caspases, the executioner enzymes of apoptosis. nih.gov

Exploration of Immunosuppressive Effects